molecular formula C8H11ClN2O2 B8047140 3-Methoxybenzamidoxime hcl

3-Methoxybenzamidoxime hcl

Cat. No. B8047140
M. Wt: 202.64 g/mol
InChI Key: FZAOZIAFESTUQD-UHFFFAOYSA-N
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Description

3-Methoxybenzamidoxime is a chemical compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 . It is a solid substance with a melting point between 104-108 °C .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzamidoxime can be represented by the SMILES string COc1cccc(c1)C(N)=NO . This indicates that the molecule contains a methoxy group (OCH3) and an amidoxime group (C(N)=NO) attached to a benzene ring.


Physical And Chemical Properties Analysis

3-Methoxybenzamidoxime is a solid substance with a melting point between 104-108 °C . It has an empirical formula of C8H10N2O2 and a molecular weight of 166.18 .

Mechanism of Action

The mechanism of action of 3-Methoxybenzamidoxime hcl is not explicitly mentioned in the available resources .

Safety and Hazards

3-Methoxybenzamidoxime is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a hazard to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAOZIAFESTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzamidoxime hcl

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